molecular formula C18H24Cl2N2 B2830918 1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride CAS No. 2408966-50-5

1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride

Cat. No.: B2830918
CAS No.: 2408966-50-5
M. Wt: 339.3
InChI Key: MGQRNYZJYUQJNC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride is a synthetic compound with the molecular formula C18H24Cl2N2 and a molecular weight of 339.31 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and methylphenyl groups

Preparation Methods

The synthesis of 1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of benzylamine with 3-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the cyclization of the amine with a suitable reagent to form the pyrrolidine ring, followed by the addition of hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylphenyl groups can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:

    1-Benzyl-3-(4-methylphenyl)pyrrolidin-3-amine;dihydrochloride: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.

    1-Benzyl-3-(3-chlorophenyl)pyrrolidin-3-amine;dihydrochloride: This compound has a chlorine substituent instead of a methyl group on the phenyl ring.

    1-Benzyl-3-(3-methoxyphenyl)pyrrolidin-3-amine;dihydrochloride: This compound has a methoxy group instead of a methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-15-6-5-9-17(12-15)18(19)10-11-20(14-18)13-16-7-3-2-4-8-16;;/h2-9,12H,10-11,13-14,19H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQRNYZJYUQJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(C2)CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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